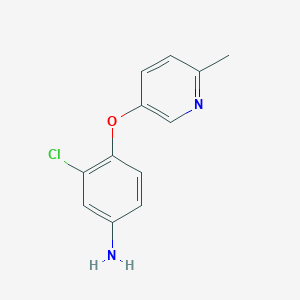
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione, also known as MRS3558, is a selective antagonist of the P2Y6 receptor. This receptor is involved in various physiological processes, including inflammation, immune responses, and neuroprotection. MRS3558 has been studied extensively in recent years due to its potential therapeutic applications.
Wirkmechanismus
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is involved in various physiological processes. When activated, the P2Y6 receptor stimulates the production of pro-inflammatory cytokines, which can lead to inflammation and tissue damage. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione inhibits the activation of the P2Y6 receptor, thereby reducing the production of pro-inflammatory cytokines and inflammation.
Biochemical and Physiological Effects:
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been shown to have various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, which can reduce inflammation and tissue damage. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has also been shown to have neuroprotective effects, which can protect neurons from damage and death. In addition, 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been studied for its potential anti-cancer properties, although the exact mechanism is not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has several advantages for lab experiments. It is a selective antagonist of the P2Y6 receptor, which allows for more specific targeting of this receptor. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has also been shown to be stable under various conditions, which makes it suitable for use in experiments. However, one limitation of 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione is that it has low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione. One area of research is the development of more potent and selective P2Y6 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione in various diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. In addition, further studies are needed to fully understand the mechanism of action of 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione and its biochemical and physiological effects.
Synthesemethoden
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione can be synthesized using a multi-step process. The first step involves the synthesis of 3-methyl-7-bromo-8-(3-phenylpropylsulfanyl)purine-2,6-dione, which is then reacted with 3-methylbutylmagnesium bromide to obtain 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been studied for its potential therapeutic applications in various diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been studied for its potential anti-cancer properties.
Eigenschaften
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-14(2)11-12-24-16-17(23(3)19(26)22-18(16)25)21-20(24)27-13-7-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLRXKXANCSNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2917781.png)
![4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917782.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2917783.png)
![3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2917788.png)



![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)
![(E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2917794.png)
![1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2917795.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2917796.png)
